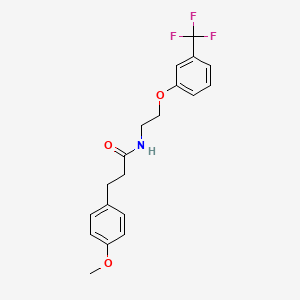
3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is an organic compound characterized by the presence of a methoxyphenyl group, a trifluoromethylphenoxy group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with 2-bromoethylamine to form 2-(3-(trifluoromethyl)phenoxy)ethylamine.
Amidation Reaction: The intermediate 2-(3-(trifluoromethyl)phenoxy)ethylamine is then reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions, such as using lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of molecules, which can affect their interaction with biological targets.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-N-(2-phenoxyethyl)propanamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
3-(4-Methoxyphenyl)-N-(2-(4-trifluoromethyl)phenoxy)ethyl)propanamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.
Uniqueness
The presence of both the methoxyphenyl and trifluoromethylphenoxy groups in 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide makes it unique. The trifluoromethyl group, in particular, is known to enhance the compound’s metabolic stability and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-25-16-8-5-14(6-9-16)7-10-18(24)23-11-12-26-17-4-2-3-15(13-17)19(20,21)22/h2-6,8-9,13H,7,10-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNSLBKRKVCRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














